1-烯丙基-1H-苯并咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

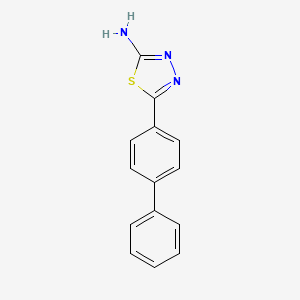

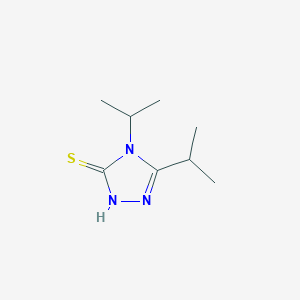

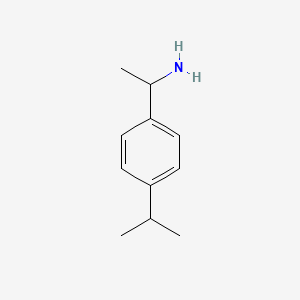

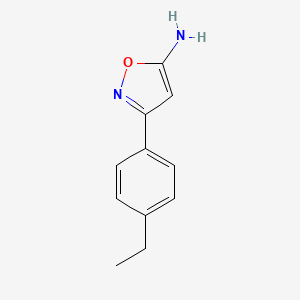

1-Allyl-1H-benzimidazole-2-thiol is a chemical compound that is part of the benzimidazole family, which is known for its diverse range of biological activities. The compound features an allyl group attached to the nitrogen atom of the benzimidazole ring and a thiol group at the second position of the same ring. This structure serves as a key intermediate in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1-allyl-1H-benzimidazole-2-thiol derivatives can be achieved through various methods. One approach involves the reaction of 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol in the presence of a copper(II) acetate hydrate catalyst, leading to the formation of 6-aryl-6H-chromeno[4',3':4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives via successive C-N and C-S bond formations . Another method includes the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzimidazole-2-thioles in the presence of potassium carbonate in acetone, yielding 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives .

Molecular Structure Analysis

The molecular structure of 1-allyl-1H-benzimidazole-2-thiol derivatives has been characterized by various spectroscopic techniques. For instance, the title compound 1-allyl-1H-1,3-benzimidazol-2(3H)-one has been found to have a nearly coplanar fused five- and six-membered ring system, with the allyl group oriented roughly perpendicular to the benzimidazole system . X-ray crystallographic analysis has been used to determine the structure of 6-aryl-6H-chromeno[4',3':4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives, providing insights into the molecular conformations and interactions .

Chemical Reactions Analysis

1-Allyl-1H-benzimidazole-2-thiol participates in various chemical reactions, including visible-light-induced radical cascade reactions. For example, a radical domino reaction of 1-allyl-2-ethynylbenzoimidazoles with thiosulfonates under photocatalytic conditions leads to the formation of thiosulfonylated pyrrolo[1,2-a]benzimidazoles with good yields and high regioselectivity . This showcases the compound's reactivity under metal-free conditions and its potential for constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allyl-1H-benzimidazole-2-thiol derivatives are influenced by the nature of the substituents and the structure of the parent compound. For instance, derivatives of 1-thiol-benzthiazole exhibit varying degrees of photographic properties, such as blue-black developing and fog-preventing activities, depending on the alkyl radicals substituted and the positions of substitution . The antimicrobial activities of these derivatives have also been investigated, with some showing significant levels of activity against various bacterial and fungal strains . Additionally, the crystal packing and stability of these compounds are often reinforced by intermolecular interactions, such as hydrogen bonding and π-π stacking .

科学研究应用

抗癌研究

苯并咪唑衍生物(包括与 1-烯丙基-1H-苯并咪唑-2-硫醇相关的衍生物)的一个显着应用是在抗癌研究中。其中 SR 代表不同的硫醇衍生物,包括苯并咪唑-2-硫醇,类似于反式-[Pt(PPh2 烯丙基)2 (κ1 -S-SR)2] 的化合物已在体外对人癌细胞系显示出有希望的抗肿瘤作用。它们已被研究其在致瘤性和非致瘤性细胞系之间的选择性,并通过彗星试验方法证明了有效的遗传毒性能力 (Sakamaki et al., 2019)。

聚合物科学和质子传导

在聚合物科学领域,苯并咪唑衍生物已被用于制造本质上质子传导的梳状共聚物。这些聚合物的侧链与苯并咪唑单元相连,在无水条件下表现出显着的热性能和质子传导性。观察到硫醇-烯偶联反应(这些聚合物合成中的关键步骤)的效率随着侧链长度的增加而降低,这是由于空间效应 (Persson & Jannasch, 2006)。

缓蚀

在材料科学领域,苯并咪唑衍生物已被研究其作为缓蚀剂的作用。苯并咪唑衍生物的吸附和缓蚀性能,包括 2-(烯丙基硫基)-1H-苯并[d]咪唑 (SHA),已得到广泛研究。这些化合物已证明能够在金属表面形成保护屏障,通过混合抑制机制延缓腐蚀反应。已使用各种分析技术探索了这些抑制剂与金属表面的相互作用机制,突出了它们在腐蚀防护应用中的潜力 (Ech-chihbi et al., 2020)。

合成和抗菌活性

苯并咪唑衍生物也已被合成并测试其抗菌活性。例如,新型双-1,2,3-三唑-1H-4-基取代芳基苯并咪唑-2-硫醇衍生物已被合成并显示出抗菌特性。这些化合物已进行分子对接研究,提供了它们作为抗菌剂的潜力的见解 (Aparna et al., 2020)。

属性

IUPAC Name |

3-prop-2-enyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRIXERILCLYFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400545 |

Source

|

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-1H-benzimidazole-2-thiol | |

CAS RN |

87216-53-3 |

Source

|

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)